molecular formula C8H5FN2O B107572 7-fluoroquinoxalin-2(1H)-one CAS No. 145323-53-1

7-fluoroquinoxalin-2(1H)-one

Cat. No. B107572
M. Wt: 164.14 g/mol
InChI Key: WQSBOFHCYAGWJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 7-fluoroquinoxalin-2(1H)-one involves various chemical reactions, including annulation, substitution, and hydrolysis. For instance, the synthesis of fluoroquinolone derivatives with pyrazolo[4,3-c]pyridinyl substituents involves characterization by 1H-NMR, MS, and HRMS, indicating a multi-step synthetic process . Similarly, fluoroquinolone-pyrazine conjugates with amino acid linkers were synthesized using benzotriazole chemistry, showcasing the versatility of the core structure in forming bioactive conjugates . The synthesis of enantiomers of related compounds, such as flosequinan, involves diastereomeric separation and is confirmed by X-ray crystallography . Another study reports the synthesis of a naphthyridine derivative, an intermediate for anticancer drugs, through substitution and hydrolysis, with the structure confirmed by 1H NMR and MS .

Molecular Structure Analysis

The molecular structure of 7-fluoroquinoxalin-2(1H)-one derivatives is crucial for their biological activity. The absolute configuration of enantiomers, such as those of flosequinan, is determined by X-ray crystallography, which is essential for understanding the drug's mechanism of action . The molecular modeling of fluoroquinolone-pyrazine conjugates provides insights into their antimicrobial properties, with 3D-pharmacophore and 2D-QSAR studies aiding in the prediction of their activity .

Chemical Reactions Analysis

The chemical reactivity of 7-fluoroquinoxalin-2(1H)-one derivatives is explored through the synthesis of various compounds. The selective modification of the chloronitrone and amide units of a polyfunctionalized quinoxaline derivative leads to a range of new compounds with unique substitution patterns . The synthesis of flumequine, an antibacterial agent, from a tetrahydroquinoline derivative, involves resolution of enantiomers and determination of their configurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-fluoroquinoxalin-2(1H)-one derivatives are influenced by their molecular structures. The introduction of fluorine atoms and various substituents affects their antibacterial potency, as seen in the enhanced activity of certain derivatives against resistant bacterial strains . The optimization of synthesis methods and the determination of electronic properties through density functional theory contribute to the understanding of these compounds' unique reactivity and potential as antimicrobial agents .

Scientific Research Applications

Synthesis and Derivative Formation

  • 7-fluoroquinoxalin-2(1H)-one, a polyfunctionalized compound, can be selectively modified to create over 30 unique quinoxaline derivatives with a distinct substitution pattern, demonstrating its potential in synthetic organic chemistry (Maichrowski et al., 2013).

Antitumor Activity

  • Derivatives of 7-fluoroquinoxalin-2(1H)-one have shown significant antitumor activities. For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited remarkable antiproliferative activity in human tumor cell lines and demonstrated potential as a tumor-vascular disrupting agent (Cui et al., 2017).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

  • Fluorinated heterocycles, including derivatives of 7-fluoroquinoxalin-2(1H)-one, play a significant role in pharmaceutical and agrochemical industries. Their synthesis involves rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate, highlighting the versatility of 7-fluoroquinoxalin-2(1H)-one in chemical synthesis (Wu et al., 2017).

Photophysical and Electrochemical Studies

  • Novel derivatives of 7-fluoroquinoxalin-2(1H)-one, such as pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones, have been synthesized and characterized, showing promising photophysical and electrochemical properties, indicating potential applications in various fields like bio-imaging and material science (Kamble et al., 2017).

Antidepressant-like Effects

  • Certain derivatives of 7-fluoroquinoxalin-2(1H)-one have exhibited antidepressant-like effects, mediated by the serotonergic and dopaminergic systems, as demonstrated in preclinical studies, suggesting potential therapeutic applications in mental health (Pesarico et al., 2014).

Photodegradation Studies

  • The photodegradation of moxifloxacin hydrochloride solutions under visible light irradiation was investigated, indicating the stability and degradation patterns of fluoroquinolone derivatives, which is essential for assessing their phototoxicity and stability (Zhou et al., 2017).

Safety And Hazards

The safety and hazards associated with “7-fluoroquinoxalin-2(1H)-one” are not mentioned in the sources I found.


Future Directions

Unfortunately, I couldn’t find any information on the future directions of “7-fluoroquinoxalin-2(1H)-one”.


properties

IUPAC Name

7-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSBOFHCYAGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoroquinoxalin-2(1H)-one

Synthesis routes and methods

Procedure details

A solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (15.65 g, 92.88 mmol) in dichloromethane/methanol (1:1, 600 mL) was stirred with manganese dioxide (78.25 g) at room temperature for 1.5 h. The mixture was filtered through kieselguhr, washing through several times with 10% methanol/dichloromethane (˜1 L), and the filtrate was evaporated to give the product (7.27 g). Extraction of the residual filtration solids several times with dimethylformamide at 60-70° C., followed by filtration and evaporation of the extracts, gave more product (6.66 g), the total yield being 13.93 g (91.5%).
Quantity
15.65 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Yang, S Zhang, B Wu, M Ma, X Chen, X Qin… - …, 2012 - Wiley Online Library
A novel and facile synthesis of quinoxalinone derivatives was developed in which a wide range of 3‐chloroquinoxalin‐2(1H)‐ones as key intermediates can be generated chemo‐ and …
L Hu, J Yuan, J Fu, T Zhang, L Gao… - European Journal of …, 2018 - Wiley Online Library
A novel and efficient approach to the C(sp 2 )–H/C(sp 3 )–H oxidative coupling of quinoxalin‐2(1H)‐ones with methylarenes by using Cu I as catalyst is reported. Various substrates …
M Krolikiewicz, Z Wrobel - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
N‐Aryl‐2‐nitrosoanilines, available from the reaction of N‐arylamines with nitroarenes, condense under alkaline conditions with alkylated derivatives of cyanoacetic esters furnishing …
Number of citations: 16 onlinelibrary.wiley.com
Z Wróbel, R Bujok, M Tryniszewski, A Kwast - Organic Chemistry, 2019 - arkat-usa.org
A synthesis of triazole-substituted 1-arylquinoxaline derivatives from halogenated 2-nitrosodiarylamines by two routes is presented. Regioselective substitution of fluorine or chlorine in …
Number of citations: 3 www.arkat-usa.org
J Zhou, P Zhou, T Zhao, Q Ren… - Advanced Synthesis & …, 2019 - Wiley Online Library
An efficient visible‐light‐induced (thio)etherification of quinoxalin‐2(1H)‐ones with divergent aliphatic alcohols and thiols (primary, secondary, and tertiary) at room temperature in air …
Number of citations: 60 onlinelibrary.wiley.com
TD Cushing, X Hao, Y Shin, K Andrews… - Journal of Medicinal …, 2015 - ACS Publications
The development and optimization of a series of quinolinylpurines as potent and selective PI3Kδ kinase inhibitors with excellent physicochemical properties are described. This …
Number of citations: 79 pubs.acs.org

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